

An In-depth Technical Guide to the Human Moesin Gene (MSN)

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Compound of Interest

Compound Name: *moesin*

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This guide provides a comprehensive overview of the human **moesin** gene (MSN), its genomic organization, protein structure, and function. It includes detailed information on its location, sequence, key functional domains, and involvement in critical cellular signaling pathways. Furthermore, this document outlines established experimental protocols for the study of MSN, offering a valuable resource for researchers in cellular biology, immunology, and oncology.

Genomic Locus and Transcriptional Organization

The human **moesin** gene (MSN) is a protein-coding gene located on the long (q) arm of the X chromosome.

Genomic Location

The MSN gene resides on chromosome X at the cytogenetic band Xq12.[\[1\]](#)

Feature	Details
Gene Symbol	MSN
Full Name	Moesin
Chromosome	X
Cytogenetic Band	Xq12
Assembly	GRCh38.p14
Genomic Coordinates	ChrX: 65,588,377 - 65,741,931
Strand	Forward

Exon-Intron Structure

The MSN gene consists of 13 exons. The following table details the exon coordinates based on the reference sequence NG_012516.2.

Exon Number	Start Position	End Position	Length (bp)
1	65,588,377	65,588,535	159
2	65,601,304	65,601,452	149
3	65,604,213	65,604,332	120
4	65,608,103	65,608,234	132
5	65,610,323	65,610,480	158
6	65,613,019	65,613,131	113
7	65,616,111	65,616,227	117
8	65,620,812	65,620,950	139
9	65,626,204	65,626,359	156
10	65,628,418	65,628,529	112
11	65,630,924	65,631,043	120
12	65,633,260	65,633,370	111
13	65,741,757	65,741,931	175

mRNA and Protein Sequences

Reference mRNA Sequence

The reference mRNA sequence for human **moesin** is cataloged under NCBI accession number NM_002444.3. This transcript is 3,960 nucleotides in length.

Reference Protein Sequence

The **moesin** protein consists of 577 amino acids and has a molecular weight of approximately 67.8 kDa.^[2] The canonical protein sequence can be accessed from UniProt (accession number P26038) and NCBI (accession number NP_002435.1).

Full Amino Acid Sequence (UniProt: P26038):

Protein Domain Architecture

Moesin, like other members of the ERM (Ezrin, Radixin, **Moesin**) family, possesses a highly conserved structural organization crucial for its function as a linker between the plasma membrane and the actin cytoskeleton.[3][4]

Domain	Amino Acid Position	Description
FERM Domain	1 - 297	The N-terminal Four-point-one, Ezrin, Radixin, Moesin (FERM) domain is responsible for binding to the cytoplasmic tails of transmembrane proteins and to phosphoinositides, anchoring moesin to the plasma membrane. It is composed of three subdomains: F1 (ubiquitin-like), F2 (acyl-CoA binding protein-like), and F3 (PTB-like). [5] [6]
FERM F1 Subdomain	~1 - 85	-
FERM F2 Subdomain	~86 - 195	-
FERM F3 Subdomain	~196 - 297	-
α -Helical Domain	298 - 478	This central domain forms a coiled-coil structure that separates the N-terminal FERM domain from the C-terminal domain.
C-ERMAD	479 - 577	The C-terminal ERM-associated domain (C-ERMAD) contains the primary actin-binding site. In its inactive state, this domain folds back and binds to the FERM domain, masking the binding sites. [4]
Actin-Binding Site	~544 - 577	Located at the extreme C-terminus, this region directly interacts with F-actin.

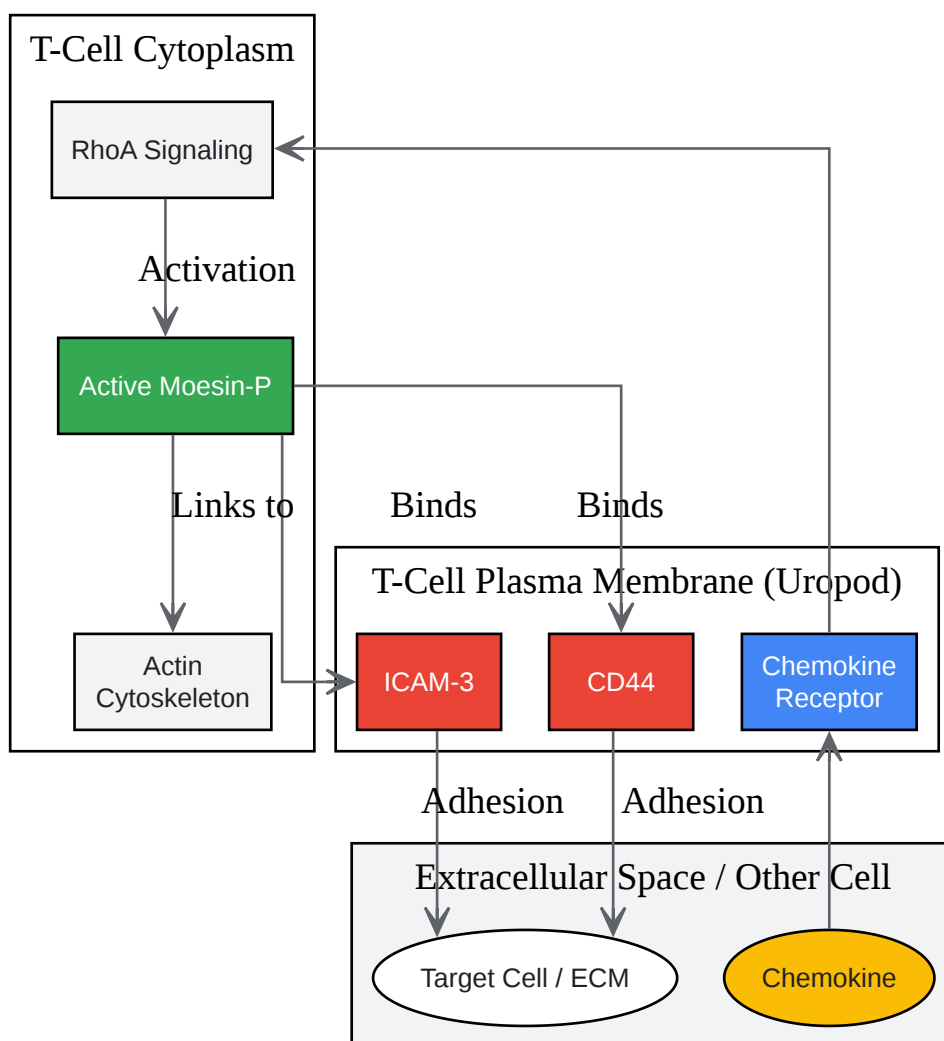
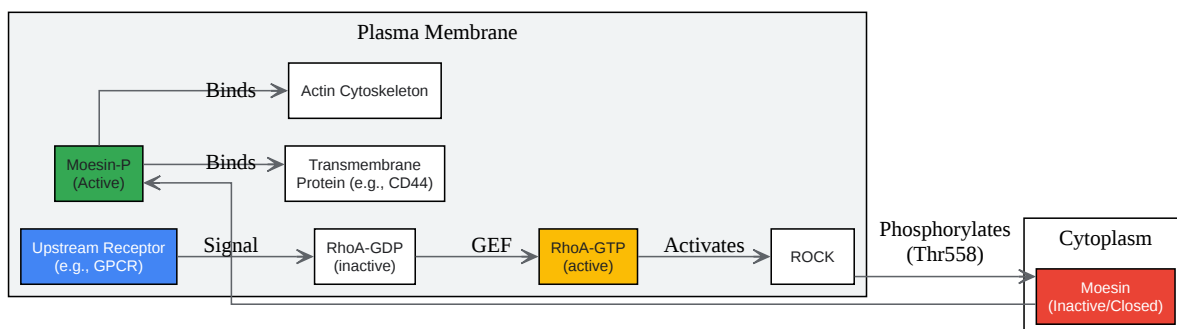
Key Signaling Pathways

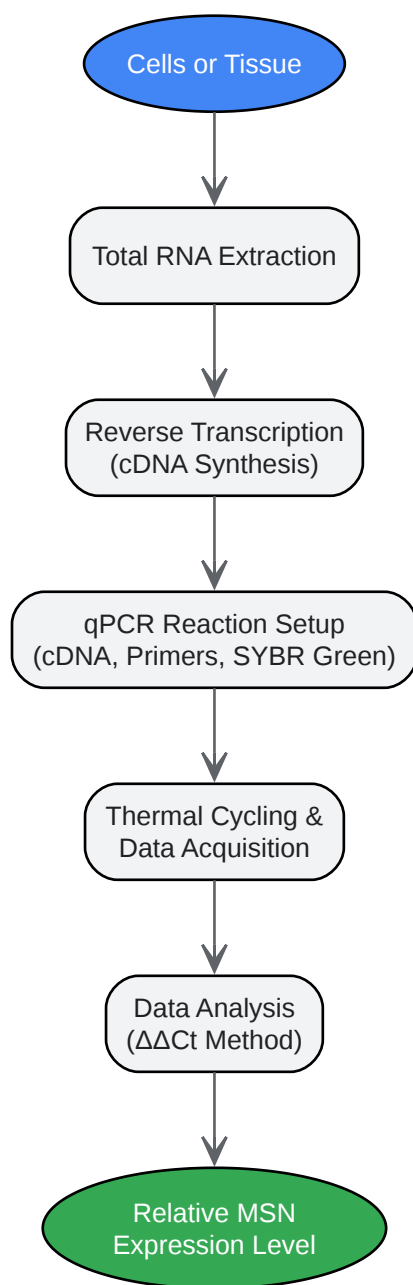
Moesin is a critical regulator of cell morphology, adhesion, and migration, primarily through its role in actin cytoskeleton dynamics. Its activity is tightly controlled by signaling pathways that modulate its conformation.

Activation via RhoA/ROCK Signaling

One of the primary mechanisms for **moesin** activation involves the RhoA/ROCK signaling pathway.^{[4][7]} In its inactive state, **moesin** exists in a "closed" or dormant conformation due to an intramolecular association between the N-terminal FERM domain and the C-terminal C-ERMAD. This self-association masks the binding sites for both membrane proteins and F-actin.^[2]

Upon stimulation by upstream signals, the small GTPase RhoA is activated. Active RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then directly phosphorylates a conserved threonine residue (Thr558) within the C-ERMAD of **moesin**.^[2] This phosphorylation event disrupts the intramolecular interaction, leading to an "open" and active conformation of **moesin**. In this active state, the FERM domain is free to bind to transmembrane proteins, and the C-ERMAD can bind to the actin cytoskeleton, effectively linking the plasma membrane to the underlying actin network.^{[2][7]}





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